1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide
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Description
1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H30N6O3S and its molecular weight is 458.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various methodologies to synthesize complex heterocyclic compounds that incorporate elements of the specified chemical structure. These syntheses often involve reactions such as aminomethylation and the Mannich reaction, aiming to produce novel carboxamides with potential biological activities. For instance, Dotsenko et al. (2012) detailed the first example of aminomethylation involving 2-thioxonicotinamide derivatives, leading to the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides with significant yields (Dotsenko, Krivokolysko, & Litvinov, 2012).
Potential Pharmacological Applications
The structural complexity of these compounds suggests a potential for diverse pharmacological applications. While direct studies on the specified molecule might be limited, research on analogous compounds provides insights into possible areas of application, such as antipsychotic agents, anti-inflammatory, and analgesic activities. For example, Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, evaluating them as potential antipsychotic agents with promising in vitro and in vivo activities (Norman, Navas, Thompson, & Rigdon, 1996).
Properties
IUPAC Name |
1-[4-[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-14(2)6-12-27-21(31)19-16(9-13-32-19)28-17(24-25-22(27)28)4-3-5-18(29)26-10-7-15(8-11-26)20(23)30/h9,13-15H,3-8,10-12H2,1-2H3,(H2,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGLPAEGBELBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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